![molecular formula C8H7ClF3NS B1438657 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1095491-33-0](/img/structure/B1438657.png)
3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Overview
Description
3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a chemical compound with the molecular formula C8H7ClF3NS . It has an average mass of 241.661 Da and a monoisotopic mass of 240.993988 Da . This compound can be used as an intermediate in pharmaceutical research .
Synthesis Analysis
The synthesis of this compound involves a solution of 3-aminobenzenethiol in THF to which sodium hydride is added at 0 °C and stirred for 30 min. Then, 2,2,2-trifluoroethyl 4-methylbenzenesulfonate is added and the reaction mixture is stirred for 18 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a trifluoroethyl group, and an aniline group .Chemical Reactions Analysis
The reaction mixture of this compound is quenched with water and extracted with EtOAc. The combined organic extracts are washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure .Scientific Research Applications
Synthesis and Structural Properties
- Synthesis and Spectroscopic Properties of Novel Compounds : A study outlined the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, leading to various intermediates. This research could be indirectly relevant to understanding the synthetic routes and structural properties of compounds related to 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline (Issac & Tierney, 1996).
Chemical Reactions and Applications
- CF3SO2X as Reagents for Chemical Modifications : Research on the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) in forming C–CF3 bonds provides insights into the chemical reactivity and potential applications of fluorinated compounds, which could be relevant to the derivatives of this compound in synthesizing or modifying organic molecules (Chachignon, Guyon, & Cahard, 2017).
Environmental and Health Implications
- Review of Novel Fluorinated Compounds : A review focused on the environmental effects and toxicity assessments of alternative per- and polyfluoroalkyl substances (PFASs), highlighting the need for further studies on the safety of these compounds, could indirectly inform the environmental and health implications of structurally related compounds like this compound (Wang et al., 2019).
properties
IUPAC Name |
3-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPXWWIPKRAPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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